- Rearrangement of Homoallylic Alcohols Induced by DAST, Organic Letters, 2006, 8(10), 2091-2094

Cas no 93379-49-8 ((+)-TADDOL)

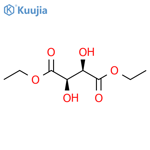

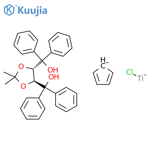

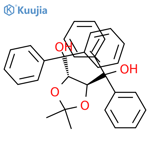

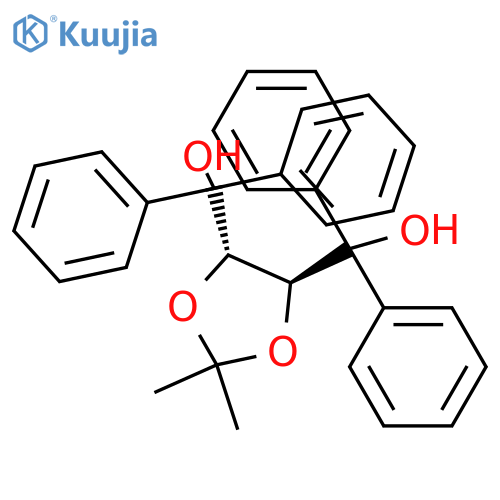

(+)-TADDOL structure

Nom du produit:(+)-TADDOL

Numéro CAS:93379-49-8

Le MF:C31H30O4

Mégawatts:466.567509174347

MDL:MFCD00010079

CID:61625

PubChem ID:24856047

(+)-TADDOL Propriétés chimiques et physiques

Nom et identifiant

-

- (+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane

- (2S,3S)-(-)-4,5-Bis(diphenylhydroxymethyl)-2,2-dimethyl-1,3-dioxolane

- (4S,5S)-4,5-Bis(diphenylhydroxymethyl)-2,2-dimethyldioxolane

- 1,1,4,4-Tetraphenyl-2,3-O-isopropylidene-L-threitol

- ((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)

- (+)-Taddol

- DIMETHY-1,3-DIOXOLANE-4,5-DIYL (2,2-)

- (+)-(4S,5S)-TADDOL

- (+)-2,6-BIS[(4R)-4-(I-PROPYL)-2-OXAZOLIN-2-YL]PYRIDINE

- (S)-iPr-PyBox

- (S,S)-2,2'-(2,6-Pyridinediyl)bis(4-isopropyl-2-oxazoline)

- (S,S)-ip-pybox

- (S,S)-Pri-Pybox

- (S,S)-Pybox-i-Pr

- (S,S)-TADDOL

- ?(+)-Taddol

- [(S,S)-i-Pr-Pybox]

- 2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine

- 2,6-Bis[(4S)-(-)-isopropyl-2-oxazolin-2-yl]pyridine

- (+)-trans-α,α'-(2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)

- (2S,3S)-2,3-O-Isopropylidene-1,1,4,4-tetraphenyl-1,2,3,4-butanetetrol

- (+)-2,3-O-Isopropylidene-1,1,4,4-tetraphenyl-D-threitol

- (4S,5S)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyldioxolane-4,5-dimethanol

- C31H30O4

- [(4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diyl]bis(diphenylmethanol)

- (4S,5S)-2,2-Dimethyl-lla pound inverted question marka pound inverted question marketraphenyldioxolane-4,5-dimethanol

- (S,s)

- (4S,5S)-2,2-Dimethyl-α4,α4,α5,α5-tetraphenyl-1,3-dioxolane-4,5-dimethanol (ACI)

- 1,3-Dioxolane-4,5-dimethanol, 2,2-dimethyl-α,α,α′,α′-tetraphenyl-, (4S,5S)- (9CI)

- 1,3-Dioxolane-4,5-dimethanol, 2,2-dimethyl-α,α,α′,α′-tetraphenyl-, (4S-trans)- (ZCI)

- (+)-Taddol I

- (+)-trans-α,α′-(2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)

- (4S,5S)-4,5-Bis(hydroxydiphenylmethyl)-2,2-dimethyl-1,3-dioxolane

- (4S,5S)-Taddol

- (S)-Taddol

- (S,S)-2,2-Dimethyl-α,α,α′,α′-tetraphenyl-1,3-dioxolane-4,5-dimethanol

- (S,S)-4,5-Bis(diphenylhydroxymethyl)-2,2-dimethyl-1,3-dioxolane

- SCHEMBL4383952

- B2048

- T71474

- DTXSID701317964

- CS-W013767

- AS-11054

- A1-24353

- (4S,5S)-2,2-Dimethyl- alpha , alpha , alpha ', alpha '-tetraphenyldioxolane-4,5-dimethanol

- AKOS016842871

- MFCD00010079

- [(4S,5S)-5-(hydroxydiphenylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]diphenylmethanol

- [(4S,5S)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol

- (+)-45-Bis[hydroxy(diphenyl)methyl]-22-dimethyl-13-dioxolane

- (+)-trans-Alpha,alpha'-(2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)

- ((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis-(diphenylmethanol)

- 93379-49-8

- (4S,5S)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyldioxolane-4,5-dimethanol, 97%

- (+)-TADDOL

-

- MDL: MFCD00010079

- Piscine à noyau: 1S/C31H30O4/c1-29(2)34-27(30(32,23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(35-29)31(33,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-28,32-33H,1-2H3/t27-,28-/m0/s1

- La clé Inchi: OWVIRVJQDVCGQX-NSOVKSMOSA-N

- Sourire: C(C1C=CC=CC=1)(C1C=CC=CC=1)([C@H]1OC(C)(C)O[C@@H]1C(C1C=CC=CC=1)(C1C=CC=CC=1)O)O

- BRN: 4724097

Propriétés calculées

- Qualité précise: 466.21400

- Masse isotopique unique: 466.21440943g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 2

- Nombre de récepteurs de liaison hydrogène: 4

- Comptage des atomes lourds: 35

- Nombre de liaisons rotatives: 6

- Complexité: 574

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 2

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 58.9

- Le xlogp3: 5.2

- Charge de surface: 0

Propriétés expérimentales

- Couleur / forme: Powder

- Dense: 1.2

- Point de fusion: 194.0 to 198.0 deg-C

- Point d'ébullition: 633.2 ℃ at 760 mmHg

- Point d'éclair: 336.718℃

- Indice de réfraction: 1.615

- Le PSA: 58.92000

- Le LogP: 5.37870

- Rotation spécifique: -62.6 º (c=1 in chloroform)

- Solubilité: Pas encore déterminé

- Activités optiques: [α]19/D +67°, c = 1 in chloroform

(+)-TADDOL Informations de sécurité

- Mot signal:Warning

- Description des dangers: H315; H319; H335

- Déclaration d'avertissement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Numéro de transport des marchandises dangereuses:NONH for all modes of transport

- Wgk Allemagne:3

- Code de catégorie de danger: 20/21/22-36/37/38

- Instructions de sécurité: S26; S36

-

Identification des marchandises dangereuses:

- Conditions de stockage:Store at room temperature

- Terminologie du risque:R20/21/22

(+)-TADDOL PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | AS-11054-1MG |

(+)-Taddol |

93379-49-8 | >98% | 1mg |

£37.00 | 2025-02-08 | |

| TRC | T779313-50mg |

(+)-TADDOL |

93379-49-8 | 50mg |

$ 65.00 | 2022-06-02 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015889-5g |

(+)-TADDOL |

93379-49-8 | 97% | 5g |

¥149 | 2024-05-20 | |

| eNovation Chemicals LLC | D759395-100g |

(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane |

93379-49-8 | 97% | 100g |

$255 | 2024-06-07 | |

| abcr | AB137839-5 g |

(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane; . |

93379-49-8 | 5 g |

€120.60 | 2023-07-20 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803588-25g |

(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane |

93379-49-8 | 97.0% | 25g |

¥1,128.00 | 2022-10-10 | |

| abcr | AB137839-1 g |

(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane; . |

93379-49-8 | 1 g |

€81.90 | 2023-07-20 | ||

| Key Organics Ltd | AS-11054-10MG |

(+)-Taddol |

93379-49-8 | >98% | 10mg |

£63.00 | 2025-02-08 | |

| Alichem | A159001591-25g |

((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) |

93379-49-8 | 97% | 25g |

$357.39 | 2023-08-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-BH844-1g |

(+)-TADDOL |

93379-49-8 | 98% | 1g |

215CNY | 2021-05-10 |

(+)-TADDOL Méthode de production

Méthode de production 1

Conditions de réaction

Référence

Méthode de production 2

Conditions de réaction

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ; reflux

1.2 -

1.2 -

Référence

- Selective synthesis by using crystal field and various asymmetric field, Nihon Daigaku Seisan Kogakubu Haiteku Risachi Senta Kenkyu Hokokusho, 2004, 2,

Méthode de production 3

Conditions de réaction

Référence

- Formation of racemic compound crystals by mixing of two enantiomeric crystals in the solid state. Liquid transport of molecules from crystal to crystal, Journal of the Chemical Society, 1997, (9), 1877-1885

Méthode de production 4

Conditions de réaction

Référence

- Resolution of organic compounds via inclusion complexes with trans-2,2-dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol, Japan, , ,

Méthode de production 5

Conditions de réaction

1.1 Solvents: Tetrahydrofuran ; 30 min, 0 °C; overnight, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

Référence

- Charge-activated TADDOLs: Recyclable organocatalysts for asymmetric (hetero-)Diels-Alder reactions, Journal of Physical Organic Chemistry, 2022, 35(9),

Méthode de production 6

Conditions de réaction

Référence

- Atroposelective Kinetic Resolution of 8H-Indeno[1,2-c]thiophen-8-ols via Pd-Catalyzed C-C Bond Cleavage Reaction, Organic Letters, 2022, 24(12), 2387-2392

Méthode de production 7

Conditions de réaction

1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Toluene ; -78 °C; 1 h, -78 °C

1.2 Reagents: Potassium sodium tartrate Solvents: Ethyl acetate , Water ; -78 °C; 2 h, -78 °C

1.3 Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 2 h, 0 °C; 0 °C → -78 °C

1.4 Solvents: Diethyl ether ; 18 h, -78 °C

1.5 Reagents: Water ; -78 °C; -78 °C → rt; 24 h, rt

1.2 Reagents: Potassium sodium tartrate Solvents: Ethyl acetate , Water ; -78 °C; 2 h, -78 °C

1.3 Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 2 h, 0 °C; 0 °C → -78 °C

1.4 Solvents: Diethyl ether ; 18 h, -78 °C

1.5 Reagents: Water ; -78 °C; -78 °C → rt; 24 h, rt

Référence

- Synthetic Approach to Wortmannilactone C, Organic Letters, 2015, 17(4), 816-819

Méthode de production 8

Conditions de réaction

Référence

- Asymmetric alkylation catalyzed by chiral alkali metal alkoxides of TADDOL. Synthesis of α-methyl amino acids, Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 1999, 48(5), 917-923

Méthode de production 9

Conditions de réaction

Référence

- Synthesis of tetraaryl 1,4-diol chiral ligands, Yanbian Daxue Xuebao, 1996, 22(4), 26-28

Méthode de production 10

Conditions de réaction

Référence

- Asymmetric PTC C-alkylation catalyzed by chiral derivatives of tartaric acid and aminophenols. Synthesis of (R)- and (S)-α-methyl amino acids, Journal of Organic Chemistry, 2000, 65(21), 7041-7048

Méthode de production 11

Conditions de réaction

1.1 Solvents: Diethyl ether , Tetrahydrofuran

1.2 Solvents: Diethyl ether

1.3 Reagents: Ammonium fluoride Solvents: Water

1.2 Solvents: Diethyl ether

1.3 Reagents: Ammonium fluoride Solvents: Water

Référence

- Enantioselective Allyltitanations and Metathesis Reactions. Application to the Synthesis of Piperidine Alkaloids (+)-Sedamine and (-)-Prosophylline, Journal of Organic Chemistry, 2002, 67(7), 1982-1992

Méthode de production 12

Conditions de réaction

1.1 Reagents: Sodium aluminum hydride Solvents: Tetrahydrofuran ; rt; 5 min, rt

Référence

- Chiral hydride complexes, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction

1.1 Solvents: Tetrahydrofuran

Référence

- Design of a new chiral host compound, trans-4,5-bis(hydroxydiphenylmethyl)-2,2-dimethyl-1,3-dioxacyclopentane. An effective optical resolution of bicyclic enones through host-guest complex formation, Tetrahedron Letters, 1988, 29(5), 551-4

Méthode de production 14

Conditions de réaction

1.1 Solvents: Diethyl ether , Tetrahydrofuran ; -78 °C; 10 min, -78 °C; 3 h, 0 °C; 0 °C → -78 °C

1.2 Solvents: Diethyl ether ; -78 °C; 20 h, -78 °C

1.3 Solvents: Water ; -78 °C; 48 h, rt; 16 h, 0 °C

1.2 Solvents: Diethyl ether ; -78 °C; 20 h, -78 °C

1.3 Solvents: Water ; -78 °C; 48 h, rt; 16 h, 0 °C

Référence

- Synthesis of a Platform To Access Bistramides and Their Analogues, Organic Letters, 2011, 13(22), 6018-6021

Méthode de production 15

Conditions de réaction

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 2 h, reflux; reflux → rt

1.2 Solvents: Tetrahydrofuran ; 12 h, reflux; reflux → rt

1.3 Reagents: Hydrochloric acid , Ammonium chloride Solvents: Water ; rt

1.2 Solvents: Tetrahydrofuran ; 12 h, reflux; reflux → rt

1.3 Reagents: Hydrochloric acid , Ammonium chloride Solvents: Water ; rt

Référence

- Chiral Aluminum Complex Controls Enantioselective Nickel-Catalyzed Synthesis of Indenes: C-CN Bond Activation, Angewandte Chemie, 2020, 59(19), 7439-7443

Méthode de production 16

Conditions de réaction

1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; reflux

Référence

- Ni-Al Bimetallic Catalyzed Enantioselective Cycloaddition of Cyclopropyl Carboxamide with Alkyne, Journal of the American Chemical Society, 2017, 139(50), 18150-18153

Méthode de production 17

Conditions de réaction

Référence

- Large-scale preparation of α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol derivatives (TADDOLs), useful auxiliaries for enantioselective synthesis and their structure in the solid state, Chimia, 1991, 45, 238-41

(+)-TADDOL Raw materials

- (+)-TADDOL

- Titanium, chloro(h5-2,4-cyclopentadien-1-yl)[(4S,5S)-2,2-dimethyl-a4,a4,a5,a5-tetraphenyl-1,3-dioxolane-4,5-dimethanolato(2-)-kO4,kO5]-

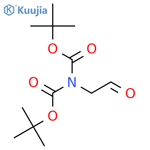

- (+)-Diethyl L-tartrate

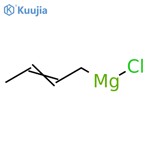

- Allylmagnesium chloride

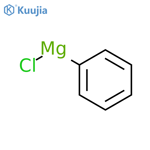

- Phenylmagnesium chloride

- N-[(E)-1-carbamoyl-2-(4-chlorophenyl)ethenyl]furan-2-carboxamide

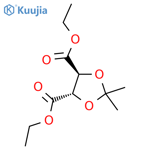

- (4S,5S)-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

- Imidodicarbonic acid, (2-oxoethyl)-, bis(1,1-dimethylethyl) ester

- 2,2-Dimethoxypropane

- Benzaldehyde

- Methanone, [(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl]bis[phenyl-

(+)-TADDOL Preparation Products

(+)-TADDOL Littérature connexe

-

Zhong Jin Nat. Prod. Rep. 2006 23 464

-

Hironobu Watanabe,Takuya Yamamoto,Arihiro Kanazawa,Sadahito Aoshima Polym. Chem. 2020 11 3398

-

Torsten Busch,Andreas Kirschning Nat. Prod. Rep. 2008 25 318

-

Hisashi Yamamoto,Norie Momiyama Chem. Commun. 2005 3514

-

Xian Liu,Huifang Nie,Lin Yao,Ru Jiang,Weiping Chen RSC Adv. 2020 10 16882

93379-49-8 ((+)-TADDOL) Produits connexes

- 4132-28-9(2,3,4,6-Tetra-O-benzyl-D-glucopyranose)

- 4330-34-1(Methyl 2-Deoxy-3,5-di-O-p-toluoyl-D-erythro-pentoside)

- 77-83-8(Ethyl 3-methyl-3-phenylglycidate)

- 6988-39-2(Methyl 4,6-O-benzylidene-b-D-galactopyranoside)

- 2568-25-4(Benzaldehyde Propylene Glycol Acetal)

- 6577-41-9(Oxapiumiodide)

- 7374-79-0(Acanthoside B)

- 10310-32-4((3R,4R,5R)-4-benzyloxy-5-[(1R)-1,2-dibenzyloxyethyl]-2-ethoxy-tetrahydrofuran-3-ol)

- 10338-51-9(Salidroside)

- 464-72-2(1,1,2,2-Tetraphenylethane-1,2-diol)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:93379-49-8)(+)-TADDOL

Pureté:99%

Quantité:100g

Prix ($):444.0